molecular formula C13H14F3NO2 B14832892 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

Katalognummer: B14832892
Molekulargewicht: 273.25 g/mol
InChI-Schlüssel: NFUABSOGKJJNMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzotrifluoride and N,N-dimethylacetamide.

    Reaction with Carbon Monoxide: The 3-bromobenzotrifluoride is reacted with carbon monoxide in the presence of a palladium catalyst to form the corresponding benzamide.

    Cyclopropoxylation: The benzamide is then subjected to cyclopropoxylation using cyclopropyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropoxy group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 3-Cyclopropoxy-N,N-dimethylbenzamide
  • N,N-Dimethyl-2-(trifluoromethyl)benzamide

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the combination of the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C13H14F3NO2

Molekulargewicht

273.25 g/mol

IUPAC-Name

3-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H14F3NO2/c1-17(2)12(18)9-4-3-5-10(19-8-6-7-8)11(9)13(14,15)16/h3-5,8H,6-7H2,1-2H3

InChI-Schlüssel

NFUABSOGKJJNMI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.